An In-depth Technical Guide to 8-Chloro-5-iodo-1,7-naphthyridine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 8-Chloro-5-iodo-1,7-naphthyridine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, molecular weight, and a theoretical synthetic pathway for the novel heterocyclic compound, 8-Chloro-5-iodo-1,7-naphthyridine. Drawing upon established principles of organic chemistry and data from related naphthyridine analogs, this document serves as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and materials science.
Introduction to the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Naphthyridines are isomers of diazanaphthalene, characterized by two fused pyridine rings. The arrangement of the nitrogen atoms within the bicyclic structure imparts unique physicochemical properties, making them attractive scaffolds for the development of therapeutic agents. Derivatives of the broader naphthyridine family have demonstrated a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of halogen substituents, such as chlorine and iodine, can further modulate the electronic and steric properties of the parent molecule, potentially enhancing its biological efficacy or providing synthetic handles for further functionalization.
Physicochemical Properties of 8-Chloro-5-iodo-1,7-naphthyridine
A precise understanding of the physicochemical properties of 8-Chloro-5-iodo-1,7-naphthyridine is paramount for its application in drug discovery and development. The key identifiers and calculated properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 8-Chloro-5-iodo-1,7-naphthyridine |
| Molecular Formula | C₈H₄ClIN₂ |
| Molecular Weight | 290.49 g/mol |
| Exact Mass | 289.9108 g/mol |
| CAS Number | 2306278-22-6[3] |
Chemical Structure
The chemical structure of 8-Chloro-5-iodo-1,7-naphthyridine is depicted below. The numbering of the naphthyridine ring system follows established IUPAC conventions.
Caption: Chemical structure of 8-Chloro-5-iodo-1,7-naphthyridine.
Proposed Synthesis and Rationale
Experimental Protocol: A Hypothetical Synthetic Pathway
Step 1: Synthesis of 1,7-Naphthyridin-8(7H)-one
A common precursor for the synthesis of 8-chloro-1,7-naphthyridines is 1,7-naphthyridin-8(7H)-one. This intermediate can be synthesized through various methods, often involving the condensation of a substituted pyridine with a suitable three-carbon synthon.
Step 2: Chlorination of 1,7-Naphthyridin-8(7H)-one
The transformation of the 8-oxo group to a chloro substituent can be achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This type of reaction is a well-established method for converting pyridones and related heterocycles to their corresponding chloro derivatives.[4]
-
Procedure: 1,7-Naphthyridin-8(7H)-one is refluxed in an excess of phosphorus oxychloride.
-
Rationale: The lone pair on the nitrogen atom attacks the phosphorus atom of POCl₃, initiating a series of reactions that ultimately replace the carbonyl oxygen with a chlorine atom.
Step 3: Iodination of 8-Chloro-1,7-naphthyridine
The introduction of an iodine atom at the 5-position of the 8-chloro-1,7-naphthyridine can be accomplished through electrophilic iodination. The naphthyridine ring system is activated towards electrophilic substitution, and the position of iodination will be directed by the existing substituents and the inherent electronic properties of the ring.
-
Procedure: 8-Chloro-1,7-naphthyridine is treated with an iodinating agent, such as N-iodosuccinimide (NIS), in a suitable solvent like N,N-dimethylformamide (DMF).
-
Rationale: The electron-rich nature of the pyridine rings facilitates electrophilic attack by the iodonium ion (I⁺) generated from the iodinating agent. The regioselectivity of this reaction would need to be confirmed experimentally, but the 5-position is a plausible site for substitution.
Caption: Proposed synthetic workflow for 8-Chloro-5-iodo-1,7-naphthyridine.
Spectroscopic Characterization (Predicted)
While experimental data for 8-Chloro-5-iodo-1,7-naphthyridine is not available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons on the naphthyridine core. The chemical shifts and coupling constants will be influenced by the positions of the nitrogen atoms and the halogen substituents.
-
¹³C NMR: The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms of the naphthyridine ring. The carbons bearing the chlorine and iodine atoms will exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (290.49 m/z for the most abundant isotopes). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring, as well as C=C and C=N stretching vibrations within the heterocyclic system.
Potential Applications in Drug Discovery
The 1,8-naphthyridine scaffold, a close relative of the 1,7-naphthyridine system, is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[2] By extension, 8-Chloro-5-iodo-1,7-naphthyridine represents a promising starting point for the development of novel therapeutic agents.
-
Antibacterial Agents: Many naphthyridine derivatives, such as nalidixic acid, are known for their antibacterial properties.[5] The presence of halogens in 8-Chloro-5-iodo-1,7-naphthyridine could enhance its antimicrobial activity.
-
Anticancer Agents: The planar, aromatic structure of the naphthyridine ring system allows for intercalation with DNA, a mechanism of action for some anticancer drugs. The specific substitution pattern of this compound could lead to novel anticancer agents.[2]
-
Kinase Inhibitors: The nitrogen atoms in the naphthyridine core can act as hydrogen bond acceptors, a key interaction in the binding of small molecules to the ATP-binding site of kinases. This makes 8-Chloro-5-iodo-1,7-naphthyridine a potential scaffold for the design of kinase inhibitors for various diseases.
Conclusion
8-Chloro-5-iodo-1,7-naphthyridine is a novel heterocyclic compound with significant potential for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical structure, molecular weight, and a plausible synthetic route. The predicted spectroscopic characteristics and potential biological activities are based on sound chemical principles and data from related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential of this promising molecule.
References
-
PubChem. 5-chloro-8-iodo-1,6-naphthyridine (C8H4ClIN2). [Link]
-
American Elements. Naphthyridines. [Link]
-
Royal Society of Chemistry. A mild synthesis of substituted 1,8-naphthyridines. [Link]
-
ResearchGate. Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. [Link]
-
PubChem. 8-Bromo-5-chloro-1,6-naphthyridine. [Link]
-
Wikipedia. 1,8-Naphthyridine. [Link]
-
Journal of Nanostructures. Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. [Link]
-
PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2306278-22-6|8-Chloro-5-iodo-1,7-naphthyridine|BLD Pharm [bldpharm.com]
- 4. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]
- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
